Enzymatic Potency: SARS-CoV-2 nsp14-IN-4 Achieves 19 nM IC50 Against nsp14 MTase
SARS-CoV-2 nsp14-IN-4 (Compound 12q) exhibits an IC50 of 19 ± 2.5 nM against SARS-CoV-2 nsp14 N7-methyltransferase [1]. This potency places it within the low nanomolar range, substantially exceeding micromolar-range inhibitors such as Bobcat339 (IC50 = 21.6 μM) [2] and DS0464 (IC50 = 1.1 ± 0.2 μM) [3]. Compared with other nsp14 inhibitors, nsp14-IN-4 demonstrates intermediate potency: less potent than sub-nanomolar inhibitors TDI-015051 (IC50 = 0.15 nM) [4] and compound 5p (sub-nanomolar) [5], but approximately 3-fold more potent than nsp14-IN-2 (IC50 = 0.093 μM = 93 nM) [6] and 3.2-fold more potent than nsp14-IN-1 (IC50 = 0.061 μM = 61 nM) .
| Evidence Dimension | IC50 for SARS-CoV-2 nsp14 methyltransferase inhibition |
|---|---|
| Target Compound Data | 19 ± 2.5 nM |
| Comparator Or Baseline | nsp14-IN-2 (93 nM); nsp14-IN-1 (61 nM); Bobcat339 (21.6 μM); DS0464 (1.1 μM); TDI-015051 (0.15 nM) |
| Quantified Difference | ~3-5× more potent than nsp14-IN-1/IN-2; ~58× more potent than DS0464; ~1,137× more potent than Bobcat339; ~127× less potent than TDI-015051 |
| Conditions | Radiometric methyltransferase assay with recombinant SARS-CoV-2 nsp14 |
Why This Matters
Potency directly impacts the working concentration required in enzymatic assays and influences compound prioritization in structure-activity relationship campaigns.
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- [2] Identification and Evaluation of Non-Nucleosidic MTase Inhibitors against SARS-CoV-2 nsp14 with Lower-Micromolar Anti-Coronavirus Activity. ACS Infect Dis. 2025. View Source
- [3] Devkota K, et al. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors. SLAS Discov. 2021;26(9):1200-1211. View Source
- [4] Meyer C, et al. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase. Nature. 2024 Dec 11. View Source
- [5] 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. 2023. View Source
- [6] SARS-CoV-2 nsp14-IN-2 Product Information. MedChemExpress. View Source
